C12-15 PARETH-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

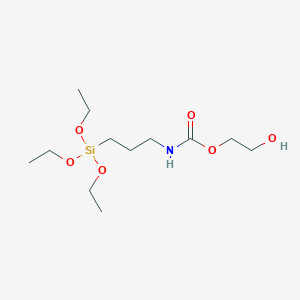

C12-15 PARETH-2 is a chemical compound that belongs to the group of nonionic surfactants. It is a polyethylene glycol ether formed by combining synthetic C12–C15 fatty alcohols with 2 moles of ethylene oxide . It is widely used in various industries, including pharmaceuticals, cosmetics, and cleaning products.

Synthesis Analysis

The synthesis of C12-15 PARETH-2 involves the reaction of synthetic C12–C15 fatty alcohols with 2 moles of ethylene oxide . This process results in a polyethylene glycol ether .Molecular Structure Analysis

The molecular structure of C12-15 PARETH-2 is based on structures generated from information available in ECHA’s databases . The molecular formula is (C2H4O)1-3(CH2)10-13C2H6O .Chemical Reactions Analysis

C12-15 PARETH-2, as a surfactant, is involved in reactions that allow the formation of finely dispersed mixtures of oil and water (emulsions) . It is stable under normal conditions but can be easily hydrolyzed under strong acid or strong alkali conditions .Physical And Chemical Properties Analysis

C12-15 PARETH-2 is a clear liquid with a rancid odor . It has a melting point of 7.22°C and a boiling point of approximately 287°C . Its density is 926 kg/m3 at 15.56°C . It has a partition coefficient (log Kow) of 5.06 at 25°C , indicating moderate potential for adsorption to soil or sediments . Its water solubility is between 0.007 – 0.063 g/L at 25°C .Scientific Research Applications

Surfactant in Cleaning Agents

C12-15 PARETH-2: is widely used as a surfactant in cleaning agents. Its molecular structure allows it to effectively lower the surface tension between substances, making it an excellent compound for detergents and soaps. This property is particularly useful in removing oils and greases from various surfaces, making it a staple in industrial, household, and personal care cleaning products .

Emulsifying Agent in Cosmetics

In the cosmetics industry, C12-15 PARETH-2 serves as an emulsifying agent. It helps in blending water-insoluble components with water, creating a stable mixture that does not separate over time. This is essential for products like lotions, creams, and shampoos, ensuring consistency and uniformity in the final product .

Foam Booster

This compound also acts as a foam booster. It is added to products that are expected to produce foam, such as shaving creams and bubble baths. The presence of C12-15 PARETH-2 enhances the volume and stability of the foam, which can improve the user experience and the efficacy of the product .

Hydrotrope

As a hydrotrope, C12-15 PARETH-2 has the ability to increase the solubility of other molecules, especially in aqueous solutions. This application is crucial in formulating products that require the dissolution of challenging compounds, such as certain dyes and fragrances in water-based products .

Industrial Applications

In industrial settings, C12-15 PARETH-2 is utilized for its surfactant properties to aid in processes like paint production, metal cleaning, and textile manufacturing. It helps in dispersing pigments evenly in paints and in the emulsification of oils and lubricants during metal processing .

Agricultural Formulations

Lastly, C12-15 PARETH-2 finds its use in agriculture as an adjuvant in pesticide formulations. It enhances the spreading and penetration of the active ingredients on plant surfaces, which can lead to more effective pest control and reduced usage of harmful chemicals .

Mechanism of Action

Target of Action

C12-15 PARETH-2 is a non-ionic surfactant . Its primary targets are the interfaces between water and oils or dirt . It functions by breaking down these interfaces, allowing for the removal of oils and dirt .

Mode of Action

C12-15 PARETH-2 interacts with its targets by forming micelle structures . These structures are created through the interaction of hydrophobic subunits, which are synthesized by the ethoxylation of polyethylene glycols with various organic acids . This interaction allows C12-15 PARETH-2 to hold oils and dirt in suspension, facilitating their removal .

Biochemical Pathways

It disrupts the interface between water and oils or dirt, altering the normal state of these substances and enabling their removal .

Pharmacokinetics

It is primarily used in cosmetic formulations, where it functions as an emulsifier and surfactant .

Result of Action

The primary result of C12-15 PARETH-2’s action is the removal of oils and dirt. By breaking down the interface between water and these substances, it allows for their easy removal. This makes it an effective ingredient in products such as detergents and shampoos .

Action Environment

C12-15 PARETH-2 is stable in many types of environments, from acidic to neutral to diluted alkalis . It is easily oxidized and can be hydrolyzed under strong acid or strong alkali conditions . It is also flammable and can cause irritation to skin, eyes, and the respiratory system . Environmental factors such as the presence of oxidizing and reducing agents, water hardness, and temperature can influence the action, efficacy, and stability of C12-15 PARETH-2 .

Safety and Hazards

C12-15 PARETH-2 is classified as hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1, and long-term (Chronic) - Category Chronic 3 . It may cause irritation to skin, eye, and respiratory system . It is readily biodegradable, not likely to sorb to sediments or soil, has low potential to bioaccumulate or bioconcentrate, and is of low toxicity to environmental receptors .

properties

| { "Design of the Synthesis Pathway": "The synthesis of C12-15 PARETH-2 can be achieved through the ethoxylation of a fatty alcohol mixture containing 12 to 15 carbon atoms.", "Starting Materials": [ "Fatty alcohol mixture containing 12 to 15 carbon atoms", "Ethylene oxide" ], "Reaction": [ "The fatty alcohol mixture is reacted with ethylene oxide in the presence of a catalyst such as potassium hydroxide or sodium hydroxide.", "The reaction is carried out under controlled conditions of temperature and pressure to ensure the desired degree of ethoxylation is achieved.", "The resulting product is then purified through a series of steps such as neutralization, washing, and drying to obtain the final product, C12-15 PARETH-2." ] } | |

CAS RN |

68131-39-5 |

Product Name |

C12-15 PARETH-2 |

Molecular Weight |

0 |

synonyms |

C12-15 PARETH-2; C12-15 PARETH-3; C12-15 PARETH-4; C12-15 PARETH-5; C12-15 PARETH-7; C12-15 PARETH-9; C12-15 PARETH-10; C12-15 PARETH-11 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.